2-Methyl-4-(methylthio)butanoic acid
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Overview
Description
2-Methyl-4-(methylthio)butanoic acid is an organic compound with the molecular formula C₆H₁₂O₂S. It is a derivative of butanoic acid, featuring a methyl group and a methylthio group attached to the carbon chain. This compound is known for its applications in various fields, including animal nutrition and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-(methylthio)butanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-hydroxy-4-(methylthio)butanenitrile using nitrilase enzymes. This method offers high efficiency and mild reaction conditions, making it suitable for industrial applications .
Another synthetic route involves the conjugate addition of methanethiol to acrolein, followed by the formation and hydrolysis of a cyanohydrin. This method is widely used in commercial production due to its scalability and cost-effectiveness .
Industrial Production Methods
In industrial settings, this compound is often produced by hydrolyzing 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid. This process requires high temperatures and strict acidic conditions, resulting in the formation of unwanted inorganic salts .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones using oxidizing agents.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4-(methylthio)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a methionine precursor.
Industry: It is used in animal feed as a nutritional supplement to improve growth performance and nutrient digestibility
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylthio)butanoic acid involves its conversion to methionine in biological systems. This conversion is facilitated by enzymatic reactions, where the compound undergoes a series of transformations to form methionine, which is essential for protein synthesis and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: This compound is structurally similar and is also used as a methionine precursor.
4-Methylthio-2-oxobutanoic acid: Another related compound with similar functional groups.
Uniqueness
2-Methyl-4-(methylthio)butanoic acid is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and serve as a versatile precursor in organic synthesis. Its role as a methionine precursor also distinguishes it from other similar compounds, making it valuable in both research and industrial applications.
Properties
CAS No. |
122665-98-9 |
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Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2-methyl-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
QSCMVGTXPXZIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC)C(=O)O |
Origin of Product |
United States |
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